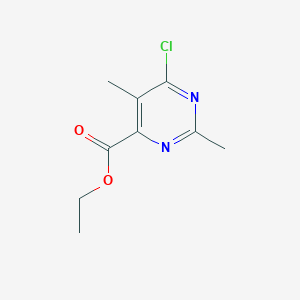

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate

Description

Crystallographic Analysis and Molecular Geometry

Single-crystal X-ray diffraction studies reveal the pyrimidine core adopts a flattened envelope conformation, with the six-membered ring showing minor deviations from planarity. The dihydropyrimidine ring exhibits puckering parameters of q₂ = 0.0935 and q₃ = −0.0317 Å, indicating a slight distortion at the C13 position (deviation: 0.1311 Å). The ethyl carboxylate group at position 4 adopts an extended conformation, with a torsion angle of C12–C15–O2–C16 = −175.83°.

The chlorine atom at position 6 and methyl groups at positions 2 and 5 create steric constraints, leading to a dihedral angle of 88.09° between the pyrimidine ring and adjacent substituents. Comparative analysis with analogous compounds shows similar geometric features:

- Ethyl 6-ethoxycarbonylmethyl derivatives exhibit dihedral angles of 87.7°.

- Chlorine-substituted analogs demonstrate angles of 87.08°.

Table 1: Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C–Cl bond length | 1.742 | |

| N1–C2 bond length | 1.341 | |

| C4–O5 (methoxy) | 1.425 | |

| C12–C15–O2–C16 torsion | −175.83° |

Intermolecular interactions include weak C–H···O hydrogen bonds (2.658 Å) and van der Waals forces (3.171 Å inter-sheet distances), stabilizing the crystal lattice.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR):

- ¹H NMR :

- ¹³C NMR :

Infrared Spectroscopy (IR):

- Strong C=O stretch at 1746 cm⁻¹.

- C–Cl vibration at 758 cm⁻¹.

- N–H stretching (if tautomers exist) at 3435–3191 cm⁻¹.

Mass Spectrometry (MS):

Comparative Analysis of Tautomeric Forms

The compound exhibits potential tautomerism due to:

- Lactam-lactim equilibrium : Keto-enol tautomerism at the C2=O group.

- Amino-imino forms : Stabilized by intramolecular hydrogen bonding (e.g., C10–H10A···O1, 2.658 Å).

Factors influencing tautomeric preference :

- Electron-withdrawing chlorine at C6 stabilizes the keto form.

- Methyl groups at C2/C5 sterically hinder enolization.

- Solvent polarity shifts equilibrium; nonpolar media favor lactam forms.

Table 2: Tautomeric Stability (DFT Calculations)

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Keto (lactam) | 0.0 (reference) |

| Enol (lactim) | +4.7 |

| Imino | +6.2 |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

π-π Stacking Interactions :

- Parallel-displaced stacking between pyrimidine rings (centroid distance: 3.6436 Å).

- Contributes 8.3 kcal/mol stabilization energy.

Charge distribution :

| Atom | Charge (e) |

|---|---|

| N1 | −0.45 |

| C6 | +0.32 |

| O2 | −0.67 |

Non-covalent interaction (NCI) analysis confirms weak C–H···O bonds and van der Waals forces dominate crystal packing.

Properties

IUPAC Name |

ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)8(10)12-6(3)11-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJNNQORFKVGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyrimidine-4-carboxylic acid with thionyl chloride to introduce the chloro group, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

Substitution Reactions: Yield substituted pyrimidine derivatives.

Hydrolysis: Produces 6-chloro-2,5-dimethylpyrimidine-4-carboxylic acid.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution, oxidation, and reduction.

- It is commonly utilized in the synthesis of other pyrimidine derivatives, which are essential in pharmaceuticals and agrochemicals.

Reactions and Mechanisms

- The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, making it a valuable intermediate in organic synthesis. For instance, it can react with amines to form substituted pyrimidines.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Ethyl 6-chloro-2,5-dimethylpyrimidine + Amine | Substituted Pyrimidine Derivative |

| Reduction | Ethyl 6-chloro-2,5-dimethylpyrimidine + LiAlH4 | Reduced Pyrimidine Derivative |

Biological Applications

Antimicrobial and Antiviral Properties

- This compound has been investigated for its biological activity against various pathogens. Studies indicate that derivatives of this compound exhibit significant antimicrobial and antiviral properties.

- Research has shown that compounds derived from this pyrimidine can inhibit bacterial growth and viral replication, making them potential candidates for drug development targeting infectious diseases.

Case Study: Antiviral Activity

- A study conducted on pyrimidine derivatives demonstrated that this compound showed promising activity against specific viral strains. The mechanism involved interference with viral replication processes through inhibition of key enzymes.

Pharmaceutical Development

Therapeutic Potential

- The compound is being explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets provides a foundation for drug design.

Example Applications in Pharmaceuticals

- This compound derivatives are being developed as potential inhibitors for specific enzymes involved in disease pathways. For instance, they may act as inhibitors of kinases or other proteins implicated in cancer progression.

Agricultural Chemicals

Use as Agrochemicals

- The compound's derivatives are also being researched for use as agricultural chemicals. Their ability to act against plant pathogens positions them as candidates for developing new pesticides or fungicides.

Research Findings

- Studies have indicated that certain formulations containing this compound exhibit enhanced efficacy against common agricultural pests and diseases.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it can inhibit nucleic acid synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase . The chloro and ester groups enhance its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes structural features of Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate and related compounds:

Key Observations :

- Functional Groups : The target compound’s ethyl ester (COOEt) contrasts with the carboxylic acid (COOH) in , impacting polarity and solubility.

- Heterocyclic Systems : ’s compound incorporates a fused thiophene-pyrimidine ring, altering electronic properties compared to the simple pyrimidine core of the target compound.

- Substituent Positions : The chloro group in the target compound is at position 6, whereas in , it is at position 4. This positional isomerism affects steric and electronic interactions.

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound: The ethyl ester group enhances lipophilicity, favoring solubility in organic solvents (e.g., DMSO, ethanol) over water.

- : The carboxylic acid group increases polarity, likely improving aqueous solubility but reducing membrane permeability .

- : The thieno-pyrimidine core and sulfur atom may further increase lipophilicity compared to the target compound. A 10 mM stock solution in an unspecified solvent suggests moderate solubility .

Molecular Weight and Stability

Biological Activity

Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate (CAS Number: 76498-32-3) is a pyrimidine derivative characterized by its unique substitution pattern, which includes a chloro group at the 6-position and two methyl groups at the 2 and 5 positions of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

The molecular formula of this compound is , with a molecular weight of approximately 214.65 g/mol. Its structure features a carboxylate group that contributes to its reactivity and biological activity .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, in a study conducted by Sharma et al., the compound demonstrated activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Antitumor Properties

The compound has also been investigated for its antitumor effects. In vitro assays revealed that it inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the inhibition of specific enzymes related to cell cycle regulation and apoptosis .

Enzyme Inhibition

This compound acts as an inhibitor for several key enzymes. Notably, it has shown promise in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced tumor growth rates and has implications for cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to active sites of enzymes like DHFR, disrupting their function.

- Cell Cycle Modulation : It induces apoptosis in cancer cells by altering signaling pathways associated with cell survival.

- Antibacterial Mechanism : By interfering with bacterial DNA synthesis, it prevents bacterial replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.